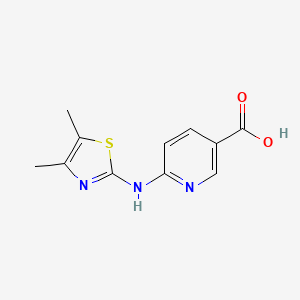

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid

Description

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid (CAS: 1273946-12-5) is a heterocyclic compound combining a nicotinic acid backbone with a 4,5-dimethylthiazol-2-ylamino substituent. This compound is structurally distinct from common thiazole derivatives like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which contains a tetrazolium ring instead of a pyridine-carboxylic acid system .

Its synthesis and applications are less documented compared to MTT, a widely used reagent in cell viability assays.

Properties

IUPAC Name |

6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-9-4-3-8(5-12-9)10(15)16/h3-5H,1-2H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUBFDFOIBKCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is synthesized from 6-amino nicotinic acid. The synthetic route involves the reaction of 6-amino nicotinic acid with 4,5-dimethylthiazol-2-ylamine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antiproliferative properties and potential use in cancer research.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction leads to changes in cellular processes, such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Table 1: Structural and Functional Comparison

Key Observations:

- MTT vs. This compound: MTT’s tetrazolium ring is reduced to formazan in metabolically active cells, making it a redox indicator. In contrast, the carboxylic acid group in this compound may enable interactions with metal ions or enzymes, but its redox activity is uncharacterized .

- Nicotinic acid derivatives: Unlike nicotinic acid, which participates in NAD+ biosynthesis, the dimethylthiazolamino substituent in this compound likely alters its metabolic pathway interactions. The thiazole group may enhance membrane permeability compared to unmodified nicotinic acid .

Pharmacokinetic and Toxicity Data

No direct studies on the pharmacokinetics or toxicity of this compound are available in the provided evidence. However, inferences can be drawn from structurally related compounds:

- MTT : Low cytotoxicity in assays but requires metabolic reduction for activity. Its bromide counterion may contribute to ionic interactions .

- Nicotinic acid: Well-characterized safety profile at therapeutic doses but may cause flushing at high concentrations. The thiazole modification in this compound could alter toxicity, necessitating empirical validation .

Biological Activity

6-((4,5-Dimethylthiazol-2-yl)amino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, including antioxidant, anticancer, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the presence of a thiazole ring and an amino group attached to the nicotinic acid structure. This unique configuration is believed to contribute to its diverse biological effects.

Antioxidant Activity

Research has demonstrated that several derivatives of nicotinic acid exhibit significant antioxidant properties. For instance, a study highlighted that certain nicotinic acid derivatives showed superoxide dismutase (SOD) levels comparable to ascorbic acid, indicating their potential as effective antioxidants . The antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, a derivative exhibited higher selectivity towards the HCT-15 colorectal cancer cell line compared to sorafenib, with an IC50 value of approximately 0.068 μM . The compound induced apoptosis in cancer cells, evidenced by increased caspase-3 levels, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-15 | 0.068 | VEGFR-2 inhibition and apoptosis induction |

| MCF-7 | N/A | Cytotoxicity assessment ongoing |

| A549 | N/A | Cytotoxicity assessment ongoing |

Antiviral Activity

In the context of viral infections, compounds similar to this compound have shown promise against the Hepatitis B virus (HBV). A related compound, 6-Aminonicotinamide (6-AN), demonstrated significant antiviral activity by reducing HBsAg levels in vitro and in vivo . This suggests that derivatives of nicotinic acid may offer new therapeutic avenues for treating viral infections.

The mechanisms underlying the biological activities of this compound include:

- VEGFR Inhibition : The compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways contributes to its anticancer effects.

- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 indicate that the compound can trigger programmed cell death in cancer cells.

- Antioxidant Mechanisms : By enhancing SOD activity, it may mitigate oxidative damage within cells.

Case Studies

Several case studies have reported on the efficacy of nicotinic acid derivatives in clinical and preclinical settings:

- Cancer Treatment : A study involving various human cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects while maintaining low toxicity towards normal cells .

- Hepatitis B Treatment : In a preclinical trial using mouse models, 6-Aminonicotinamide was found to significantly inhibit HBV replication and reduce viral load, highlighting the antiviral potential of related compounds .

Q & A

Q. What strategies validate the compound’s role in heterogeneous catalytic systems (e.g., as a ligand)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.